Astexin-1 -

Astexin-1

Catalog Number: EVT-247029
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Astexin-1 is a member of the lasso peptide family, a unique class of ribosomally synthesized and post-translationally modified natural products predominantly found in bacteria. Lasso peptides are characterized by their distinctive structure, which features a macrocyclic ring formed through side chain-to-backbone cyclization, resembling a lasso. Astexin-1 was first identified in the freshwater bacterium Asticcacaulis excentricus and is notable for its potential pharmacological activities, including antimicrobial properties. The biosynthesis of Astexin-1 is guided by a specific gene cluster that includes genes responsible for its precursor protein and modification enzymes .

Source and Classification

Astexin-1 is derived from Asticcacaulis excentricus, a bacterium known for producing various bioactive compounds. The classification of Astexin-1 falls under the category of lasso peptides, which are further classified as ribosomally synthesized peptides. These compounds are distinguished by their unique structural features and diverse biological activities, which include antibacterial, antifungal, and enzyme-inhibitory effects .

Synthesis Analysis

Methods

The synthesis of Astexin-1 involves a precursor-centric genome-mining approach to identify the specific gene clusters responsible for its production. The process begins with the identification of conserved amino acid patterns within precursor proteins across various prokaryotic genomes. Following this identification, an engineered gene cluster is introduced into Escherichia coli via plasmid transformation.

Technical Details

The synthesis process includes:

  1. Transformation: The engineered gene cluster encoding Astexin-1 is inserted into a plasmid, which is then transformed into Escherichia coli cells.
  2. Cultivation: The transformed cells are cultured under conditions conducive to peptide expression.
  3. Induction: A small molecule is added to induce the expression of the biosynthesis genes at a specific growth phase.
  4. Extraction: After cultivation, cells are lysed, and Astexin-1 is extracted from the growth media using solid-phase extraction techniques followed by purification through high-performance liquid chromatography .
Molecular Structure Analysis

Astexin-1 consists of 23 amino acids and features a unique cyclic structure stabilized by hydrogen bonds between different segments of the peptide. Its structure includes a tight loop and an extended tail, which contribute to its stability and biological activity. The precise amino acid sequence and structural characteristics have been elucidated using advanced techniques such as nuclear magnetic resonance spectroscopy .

Data

The molecular formula for Astexin-1 has been determined through mass spectrometry analysis, confirming its predicted molecular weight corresponding to its amino acid composition .

Chemical Reactions Analysis

Astexin-1 undergoes several key reactions during its biosynthesis:

  • Proteolytic Processing: The precursor peptide undergoes cleavage by specific proteases to form the mature lasso peptide.
  • Cyclization: An ATP-dependent cyclase catalyzes the formation of the macrolactam ring that characterizes lasso peptides.
    These reactions are crucial for the proper maturation and functionality of Astexin-1, influencing its stability and bioactivity .
Mechanism of Action

Astexin-1 exhibits antimicrobial activity primarily through its interaction with bacterial membranes or cellular targets. The mechanism involves:

  1. Membrane Disruption: The peptide may integrate into bacterial membranes, leading to disruption of membrane integrity.
  2. Inhibition of Cellular Processes: It may also interfere with essential cellular processes such as protein synthesis or enzyme activity.

Research indicates that specific residues within Astexin-1 are critical for its bioactivity, highlighting the importance of structural integrity in its mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

Astexin-1 is characterized by:

  • Molecular Weight: Approximately 2,600 Da.
  • Solubility: Highly polar due to its amino acid composition, which contrasts with many hydrophobic lasso peptides.

Chemical Properties

Astexin-1 displays heat sensitivity, affecting its stability under certain conditions. Its unique lasso structure contributes to enhanced resistance against proteolytic degradation compared to linear peptides .

Applications

Astexin-1 has significant scientific applications due to its antimicrobial properties:

  • Antimicrobial Agents: It can be explored as a potential therapeutic agent against bacterial infections.
  • Biotechnology: The peptide's unique properties make it a candidate for biotechnological applications such as biosensors or bioremediation strategies for removing toxic substances from environmental samples.

Research continues to explore the full potential of Astexin-1 in drug discovery and biotechnology applications, leveraging its unique structural characteristics and biological activities .

Biosynthesis and Maturation Mechanisms of Astexin-1

Ribosomally Synthesized Post-Translational Modification (RiPP) Pathways

Astexin-1 belongs to the lasso peptide family, a specialized class of ribosomally synthesized and post-translationally modified peptides (RiPPs). RiPP biosynthesis initiates with the ribosomal production of a precursor peptide comprising an N-terminal leader sequence and a C-terminal core peptide. For lasso peptides like astexin-1, the core undergoes a unique topological transformation: an isopeptide bond forms between the N-terminal α-amine and a side-chain carboxylate (Asp/Glu), creating a macrolactam ring through which the C-terminal tail is threaded. This "lasso" topology confers exceptional stability against thermal and proteolytic degradation [1] [6]. Astexin-1 exemplifies RiPP biochemistry, where post-translational modifications convert a linear precursor into a mechanically interlocked structure with bioactive properties [4].

Gene Cluster Architecture and Leader Peptide Recognition

The biosynthesis of astexin-1 is directed by a compact gene cluster (atxA1-atxB1-atxC1) within the genome of Asticcacaulis excentricus. This cluster follows the canonical RiPP genetic organization:

  • atxA1: Encodes the precursor peptide (∼50 aa) with a conserved leader peptide (∼30 aa) and a 19–23 aa core region.
  • atxB1: Encodes a cysteine protease responsible for leader peptide cleavage.
  • atxC1: Encodes an ATP-dependent macrolactam synthetase [1] [3] [4].

Critical to substrate recognition is the leader peptide’s Thr⁻¹ residue (penultimate to the core), which serves as a recognition motif for the maturation enzymes. Mutational studies confirm that Thr⁻¹Ala substitutions abolish processing, underscoring its role in enzyme recruitment [4] [9]. The RiPP Recognition Element (RRE) domain within AtxB1 binds the leader peptide, positioning the cleavage site for subsequent cyclization [4].

Table 1: Gene Components in the Astexin-1 Biosynthetic Cluster

GeneProtein FunctionCritical FeaturesRole in Astexin-1 Maturation
atxA1Precursor peptideLeader (∼30 aa), Core (19–23 aa)Scaffold for post-translational modifications
atxB1Cysteine proteaseRRE domain, Thr⁻¹ recognitionLeader peptide cleavage
atxC1ATP-dependent cyclaseATP-binding pocketIsopeptide bond formation and threading

Role of AtxB1 Protease and AtxC1 Cyclase in Macrocyclization

Maturation of astexin-1 involves two enzymatic steps:

  • Leader Peptide Cleavage (AtxB1):The AtxB1 protease hydrolyzes the precursor peptide between the leader and core regions. Structural studies reveal AtxB1’s papain-like fold, which selectively cleaves after the Thr⁻¹ recognition site. Activity assays show no processing of astexin-2/3 precursors by AtxB1, highlighting stringent substrate specificity [3] [9].
  • Macrocyclization and Threading (AtxC1):AtxC1, an asparagine synthetase homolog, catalyzes ATP-dependent amide bond formation between the core’s N-terminus (Gly¹) and Glu⁸/Asp⁹ side chain. This creates a 9-residue macrolactam ring. Concurrently, the C-terminal tail passes through the ring, stabilized by steric "plug" residues (e.g., Phe¹⁵ in astexin-1). Mutagenesis of Phe¹⁵ to smaller residues (Ala/Ser) reduces thermal stability, while bulky substitutes (Trp) enhance it [1] [7].

The F15W variant of astexin-1 exemplifies rational stabilization—introducing a larger "plug" prevents unthreading even at 95°C [1] [10].

Substrate Specificity of Maturation Enzymes for Core Peptide Sequences

Despite rigid leader peptide requirements, astexin-1 maturation enzymes tolerate significant variation in the core sequence:

  • Ring Formation Residues: Gly¹ and Glu⁸ are essential for cyclization. Substitutions (e.g., Gly¹Ala) prevent macrocycle formation [1] [9].
  • Plug/Tail Residues: Phe¹⁵ is critical for topology but mutable. Alanine scanning shows >90% of core positions tolerate substitutions without disrupting biosynthesis, though bioactivity often diminishes [1] [7].
  • Loop Region: Residues 9–14 exhibit high mutational tolerance. However, truncations in this region impair isopeptidase recognition, suggesting a role in structural presentation [3].

Table 2: Impact of Key Mutations on Astexin-1 Maturation and Stability

PositionMutationBiosynthesis EfficiencyThermal StabilityFunctional Consequence
Gly¹AlaNoneN/ADisrupted macrolactam formation
Glu⁸AspPartial (20–30%)ReducedSmaller ring size destabilizes threading
Phe¹⁵AlaFullLost (unthreads at 60°C)Loss of steric "plug"
Phe¹⁵TrpFullEnhanced (stable at 95°C)Improved plug function
Val¹¹ (loop)AlaFullUnchangedImpaired isopeptidase recognition

Cell-free biosynthesis platforms confirm this plasticity, enabling production of non-canonical astexin-1 analogs with non-proteogenic amino acids [7] [9].

Properties

Product Name

Astexin-1

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